N-Chlorotaurine

Catalog No.
S569029
CAS No.
51036-13-6
M.F
C2H6ClNO3S
M. Wt
159.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Chlorotaurine

CAS Number

51036-13-6

Product Name

N-Chlorotaurine

IUPAC Name

2-(chloroamino)ethanesulfonic acid

Molecular Formula

C2H6ClNO3S

Molecular Weight

159.59 g/mol

InChI

InChI=1S/C2H6ClNO3S/c3-4-1-2-8(5,6)7/h4H,1-2H2,(H,5,6,7)

InChI Key

NMMHHSLZJLPMEG-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)O)NCl

Synonyms

N-chlorotaurine, N-monochlorotaurine, taurine chloramine, taurine monochloramine, taurochloramine

Canonical SMILES

C(CS(=O)(=O)O)NCl

N-Chlorotaurine is an N-chloro derivative of the amino acid taurine, with the chemical formula C2H6ClNO3SC_2H_6ClNO_3S. It is produced in significant amounts by activated human granulocytes and monocytes, functioning primarily as a long-lived oxidant. N-Chlorotaurine exhibits a unique combination of microbicidal activity and low toxicity, making it a valuable compound in both biological and medical applications. Its stability allows for prolonged storage, and it has been shown to effectively kill bacteria, fungi, viruses, and parasites without causing significant harm to human tissues .

  • Transhalogenation: N-Chlorotaurine can transfer chlorine to N-H groups, which is crucial for its antimicrobial activity.
  • Oxidation: It reacts with thio groups (sulfhydryls and thioethers), aromatic compounds, and amino groups, leading to the oxidation of various biomolecules.
  • Disproportionation: Under certain conditions, N-Chlorotaurine can disproportionate to form N,N-dichlorotaurine .
  • Auto-chlorination: This reaction can also occur, contributing to its stability and reactivity profile .

N-Chlorotaurine exhibits a broad spectrum of biological activities:

  • Microbicidal Properties: It effectively kills a wide range of pathogens at micromolar concentrations. This includes inactivation of toxins such as Shiga toxin 2 produced by Escherichia coli.
  • Anti-inflammatory Effects: N-Chlorotaurine has been shown to downregulate pro-inflammatory cytokines and chemokines, suggesting a role in modulating inflammatory responses .
  • Tissue Tolerance: Clinical studies indicate that N-Chlorotaurine is well tolerated by human tissues, making it suitable for various therapeutic applications .

The synthesis of N-Chlorotaurine can be achieved through several methods:

  • Chemical Synthesis: N-Chlorotaurine can be synthesized chemically from taurine by chlorination processes that yield the desired compound in crystalline form.
  • Biological Production: It is also produced naturally by activated immune cells during inflammatory responses, highlighting its role in innate immunity .

N-Chlorotaurine has various applications across different fields:

  • Medical Uses: It is utilized as an antiseptic in treating infections due to its microbicidal properties. It has shown efficacy in treating conditions like external otitis and keratoconjunctivitis.
  • Detoxification Therapy: N-Chlorotaurine solutions are explored for their potential in detoxification therapies, particularly in reducing oxidative stress markers .
  • Research Tool: In laboratory settings, it serves as a model compound for studying oxidative stress and inflammation mechanisms.

Studies have demonstrated that N-Chlorotaurine interacts with various biological molecules:

  • Protein Modification: It modifies proteins through oxidation and chlorination, affecting their function and stability. For instance, it oxidizes cysteine and methionine residues in proteins like Shiga toxin 2 .
  • Cytokine Regulation: N-Chlorotaurine influences the expression of cytokines involved in inflammatory responses, suggesting a regulatory role in immune function .

N-Chlorotaurine shares similarities with other chlorinated compounds but stands out due to its unique properties. Here are some comparable compounds:

CompoundChemical FormulaKey Characteristics
ChloramineNH₂ClUsed as a disinfectant; less stable than N-Chlorotaurine.
Hypochlorous AcidHClOStrong oxidant; more reactive but less selective than N-Chlorotaurine.
N,N-DichlorotaurineC₂H₄Cl₂N₁O₃SA derivative of N-Chlorotaurine; higher reactivity but greater toxicity.
TaurineC₂H₇NO₃SAmino acid precursor; has antioxidant properties but lacks microbicidal activity.

N-Chlorotaurine's unique balance of stability, low toxicity, and effective antimicrobial action distinguishes it from these similar compounds, making it particularly valuable in clinical settings .

N-Chlorotaurine exhibits a well-defined molecular structure characterized by the chemical formula C₂H₆ClNO₃S, corresponding to a molecular weight of 159.59 grams per mole. The compound's systematic name, 2-(chloroamino)ethanesulfonic acid, accurately reflects its structural composition, which consists of a chlorine atom bonded to the amino nitrogen of taurine. The molecule maintains the sulfonic acid functionality characteristic of taurine while incorporating the reactive chlorine substituent that confers its oxidative properties.

Spectroscopic analysis reveals distinctive characteristics that enable precise identification and quantification of N-Chlorotaurine. Ultraviolet spectroscopy demonstrates a characteristic absorption maximum at 251 nanometers, which serves as a definitive marker for the chromophore formed by the nitrogen-chlorine bond. This spectroscopic signature remains consistent across various solution conditions and provides a reliable analytical tool for compound identification. Infrared spectroscopy reveals a sharp absorption band at 3260 wavenumbers, typical of secondary amines, confirming the presence of the nitrogen-hydrogen bond adjacent to the chlorine substituent.

The three-dimensional molecular structure of N-Chlorotaurine exhibits specific conformational characteristics that influence its chemical reactivity and stability. Mass spectrometry analysis confirms the molecular ion at 159.59 atomic mass units, with fragmentation patterns consistent with the proposed structure. Nuclear magnetic resonance spectroscopy provides additional structural confirmation, revealing characteristic chemical shifts that distinguish N-Chlorotaurine from its parent compound taurine and related derivatives.

The compound exists primarily in its protonated form under physiological conditions, with the sulfonic acid group maintaining its ionic character. This structural feature contributes significantly to the compound's solubility characteristics and influences its interaction with biological systems. The chlorine atom attached to the nitrogen exhibits moderate electrophilicity, enabling controlled oxidative reactions while maintaining sufficient stability for practical applications.

Molecular Properties and Physical Characteristics

PropertyValueAnalysis Method
Molecular FormulaC₂H₆ClNO₃SMass Spectrometry
Molecular Weight159.59 g/molElemental Analysis
Ultraviolet Absorption Maximum251 nmUV Spectroscopy
Infrared N-H Stretch3260 cm⁻¹IR Spectroscopy
Maximum Chlorine Content19.52%Iodometric Titration

Crystalline Sodium Salt Formation and Stability

The sodium salt of N-Chlorotaurine, represented by the formula Cl-HN-CH₂-CH₂-SO₃Na, demonstrates exceptional stability characteristics that distinguish it from other chloramine compounds. The crystalline sodium salt forms distinctive columnar spear-like crystals when recrystallized from methanol-ethanol mixtures, with a defined decomposition temperature range of 130-135 degrees Celsius. This thermal stability represents a significant advantage over other N-chloroamino acids, which typically exist only in solution for brief periods.

Long-term stability studies reveal outstanding preservation of oxidative capacity under controlled storage conditions. When maintained at temperatures between 2-4 degrees Celsius, the sodium salt loses only 10 percent of its oxidation capacity during one year of storage. Even more remarkably, storage at -20 degrees Celsius extends this timeframe to approximately two years for the same degree of degradation. These stability characteristics enable practical pharmaceutical applications and facilitate long-term research studies.

The decomposition pathway of N-Chlorotaurine sodium salt involves the formation of cyanomethane-sulfonic acid, as evidenced by the appearance of a characteristic nitrile absorption band at 2265 wavenumbers during storage. This decomposition reaction proceeds through a non-catalytic mechanism that appears independent of moisture content, as demonstrated by experiments using thoroughly purified specimens stored in evacuated glass containers. The reaction kinetics follow predictable patterns that enable accurate prediction of storage lifetimes under various temperature conditions.

Solution stability demonstrates similar favorable characteristics, with aqueous solutions maintaining integrity for extended periods under appropriate storage conditions. Solutions can be preserved for up to one year when maintained at 2-4 degrees Celsius and for approximately two weeks at room temperature when protected from ultraviolet light exposure. The stability of these solutions depends significantly on concentration, with higher concentrations demonstrating enhanced longevity.

Recent comprehensive stability studies have examined the long-term behavior of N-Chlorotaurine solutions at various concentrations and temperature conditions. These investigations reveal concentration-dependent stability characteristics, with half-lives of approximately 120 days for 1 percent solutions and 236 days for 0.5 percent solutions when maintained at approximately 20 degrees Celsius. The stability demonstrates clear temperature dependence, with elevated temperatures accelerating decomposition rates in predictable patterns.

Stability Characteristics of N-Chlorotaurine Sodium Salt

Storage ConditionTemperatureStability DurationOxidation Capacity Loss
Refrigerated2-4°C1 year10%
Frozen-20°C2 years10%
Room Temperature20°C2 weeksVariable
Aqueous Solution (Refrigerated)2-4°C1 yearMinimal
Aqueous Solution (Room Temperature)20°C2 weeksProgressive

Synthetic Pathways for Laboratory Production

The synthesis of N-Chlorotaurine follows established protocols that enable reproducible production of pharmaceutical-grade material. The primary synthetic route involves the controlled reaction of taurine with sodium hypochlorite under carefully managed conditions. This reaction requires precise control of reactant concentrations, temperature, and pH to ensure optimal yield and purity of the desired product.

The fundamental reaction proceeds according to the equation: Taurine + Sodium Hypochlorite → N-Chlorotaurine + Sodium Chloride. This transformation typically occurs in aqueous medium with careful pH monitoring to maintain optimal reaction conditions. The reaction mechanism involves the electrophilic attack of hypochlorous acid on the amino nitrogen of taurine, resulting in the formation of the nitrogen-chlorine bond characteristic of N-Chlorotaurine.

Alternative synthetic approaches have been developed to enhance production efficiency and product purity. One established method involves the reaction between taurine and chloramine T under controlled conditions, which provides an alternative source of active chlorine for the chlorination reaction. This approach offers advantages in terms of reaction control and can be scaled for industrial production requirements.

Industrial production methods maintain the same fundamental chemistry while incorporating enhanced process controls for large-scale manufacturing. These protocols require precise monitoring of reaction parameters including temperature, pH, and reactant concentrations to ensure consistent product quality. The industrial synthesis process includes rigorous purification steps to remove residual starting materials and by-products, resulting in pharmaceutical-grade N-Chlorotaurine sodium salt.

Quality control measures for synthetic N-Chlorotaurine include multiple analytical techniques to verify identity and purity. Spectrophotometric analysis confirms the characteristic absorption peak at 251.5 nanometers, while infrared spectrometry verifies the presence of the distinctive N-H stretch at 3260 wavenumbers. Mass spectrometry provides definitive molecular weight confirmation, and iodometric titration quantifies the active chlorine content, which should reach a maximum of 19.52 percent.

The synthetic process requires careful attention to reaction conditions to minimize the formation of undesired by-products. Temperature control prevents decomposition of the product, while pH management ensures optimal reaction kinetics. The use of phosphate buffer systems helps maintain appropriate pH conditions throughout the synthesis process, contributing to improved yield and product quality.

Synthetic Parameters for N-Chlorotaurine Production

ParameterOptimal RangeCritical Importance
Temperature0-5°CPrevents decomposition
pH7.0-8.5Ensures reaction efficiency
Reactant Ratio1:1.1 (Taurine:Hypochlorite)Maximizes conversion
Reaction Time30-60 minutesComplete chlorination
Purification Temperature<25°CPreserves product integrity

Comparative Analysis of N-Chlorotaurine Derivatives

N-Chlorotaurine serves as the parent compound for a family of related chlorinated derivatives, each exhibiting distinct chemical and biological properties. The most significant derivative, N,N-dichlorotaurine, contains two chlorine atoms attached to the nitrogen center, represented by the formula Cl₂N-CH₂-CH₂-SO₃H. This dichlorinated compound demonstrates enhanced oxidative activity compared to the monochloro derivative but exhibits different stability characteristics and reactivity patterns.

The relationship between N-Chlorotaurine and N,N-dichlorotaurine involves an equilibrium process that depends on solution pH and chlorine availability. Under acidic conditions, N-Chlorotaurine can undergo disproportionation to form N,N-dichlorotaurine and taurine according to the reaction: 2 N-Chlorotaurine + H⁺ → N,N-dichlorotaurine + taurine. This equilibrium process has been characterized with a disproportionation constant of (4.5 ± 0.8) × 10⁶ M⁻¹, indicating significant pH dependence.

Recent developments have introduced C-methylated derivatives of N-Chlorotaurine, which demonstrate improved stability at room temperature compared to the parent compound. These synthetic modifications involve the substitution of hydrogen atoms on the carbon chain with methyl groups, creating derivatives such as N-chloro-dimethyltaurine and N,N-dichloro-dimethyltaurine. The methylated derivatives lack the carbon-hydrogen bonds adjacent to the chlorinated nitrogen, preventing the spontaneous elimination reactions that can occur with conventional N-chloroamino acids.

The comparative reactivity of N-Chlorotaurine derivatives follows a predictable pattern based on the number and position of chlorine substituents. The reactivity sequence for various chlorinated compounds demonstrates: N-chlorimides > monochloramine > N-chloramides > N,N-dichloramines ≈ N-chloramines. This hierarchy reflects the varying electrophilicity of the different chlorinated nitrogen centers and their corresponding oxidative potential.

Spectroscopic characteristics distinguish the various N-Chlorotaurine derivatives effectively. While N-Chlorotaurine exhibits its characteristic absorption maximum at 251 nanometers, N,N-dichlorotaurine demonstrates a shifted absorption maximum at 306 nanometers. This spectroscopic difference enables precise identification and quantification of individual derivatives in complex mixtures.

Comparative Properties of N-Chlorotaurine Derivatives

CompoundChlorine AtomsAbsorption Maximum (nm)Stability (Hours at pH 7)Relative Reactivity
N-Chlorotaurine12518.0Moderate
N,N-dichlorotaurine2306<1.0High
N-chloro-dimethyltaurine1252>24Low
N,N-dichloro-dimethyltaurine2308>12Moderate

The chemical stability of these derivatives varies significantly based on their molecular structure. Traditional N-chloroamino acids containing the structural element ClHN-CH(R)-CO- undergo spontaneous hydrogen chloride elimination to form unstable imine intermediates. In contrast, N-Chlorotaurine and its β-aminosulfonic acid analogs lack this instability due to the different electronic environment provided by the sulfonic acid functionality.

The development of methylated N-Chlorotaurine derivatives represents a significant advancement in the field, as these compounds combine the beneficial oxidative properties of the parent compound with enhanced stability characteristics. The absence of readily abstractable hydrogen atoms adjacent to the chlorinated nitrogen prevents the decomposition pathways that limit the utility of other chlorinated compounds. This structural modification enables the development of formulations with extended shelf life and broader application potential.

Endogenous Synthesis in Granulocytes and Monocytes

N-Chlorotaurine represents the principal component of long-lived oxidants produced by activated human granulocytes and monocytes during the inflammatory response [1] [2]. The synthesis of N-Chlorotaurine occurs through the stoichiometric reaction between taurine, the most abundant free amino acid in neutrophils, and hypochlorous acid generated by the myeloperoxidase enzyme system [3] [6]. Neutrophilic and eosinophilic granulocytes, along with monocytes, serve as the primary cellular sources of N-Chlorotaurine production following phagocytosis and cellular activation [1].

Quantitative measurements demonstrate that stimulated granulocyte populations ranging from 0.25 × 10^7 to 1.0 × 10^7 cells generate chloramine concentrations of 30 to 100 micromolar in their supernatants [1]. N-Chlorotaurine specifically reaches concentrations of 10 to 50 micromolar under physiological conditions, establishing it as the dominant chloramine species produced by these immune cells [1] [30]. The compound maintains its oxidative capacity for extended periods during inflammatory processes, with studies showing retention of oxidizing activity for multiple hours at inflammatory sites [1] [35].

The cellular production mechanism involves the high intracellular taurine concentration in neutrophils, which comprises approximately 50 percent of the total amino acid pool within these cells [20]. Upon activation, neutrophils generate hypochlorous acid through their myeloperoxidase system, which immediately reacts with the abundant taurine stores to form N-Chlorotaurine [6] [16]. This reaction serves a dual protective function by both sequestering the highly toxic hypochlorous acid and generating a more stable, less cytotoxic oxidant compound [1] [16].

Research utilizing activated neutrophil suspensions has demonstrated continuous N-Chlorotaurine generation at rates of 637 ± 18 picomoles per hour per milliliter over extended periods exceeding seven hours [16]. Non-activated neutrophil populations maintain baseline N-Chlorotaurine levels of approximately 1.42 ± 0.02 nanomoles per milliliter, indicating constitutive turnover of taurine within these cells [16].

Role in Innate Immune Response Pathways

N-Chlorotaurine functions as a critical mediator within innate immune response pathways, demonstrating broad-spectrum antimicrobial activity against bacteria, viruses, fungi, and parasites [8] [25]. The compound exerts its immune function through multiple mechanisms, including direct pathogen inactivation and modulation of inflammatory signaling cascades [2] [4]. Studies reveal that N-Chlorotaurine exhibits bactericidal effects at concentrations as low as 12.5 to 50 micromolar, achieving 2 to 4 log reduction in viable bacterial counts after incubation periods of 6 to 9 hours at physiological pH [1] [30].

The antimicrobial mechanism of N-Chlorotaurine involves oxidation and chlorination of essential microbial components, including thiol groups, aromatic amino acids, and surface proteins [2] [8]. This multi-target approach prevents the development of resistance mechanisms, as demonstrated by its effectiveness against methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus species, and multidrug-resistant Gram-negative bacteria [8] [38]. The compound achieves complete or near-complete pathogen elimination within 15 to 30 minutes when applied at therapeutic concentrations [8].

Recent investigations have revealed that N-Chlorotaurine influences antiviral innate immune responses through modulation of interferon regulatory factor 3 pathways [4]. The compound facilitates oxidation of interferon regulatory factor 3 at specific cysteine residues (Cys222 and Cys371), resulting in inhibition of phosphorylation and nuclear translocation of this key transcription factor [4] [9]. This oxidative modification blocks interferon regulatory factor 3 binding to interferon-beta promoter regions, thereby attenuating type I interferon responses [4].

N-Chlorotaurine demonstrates significant activity against respiratory viruses, including severe acute respiratory syndrome coronavirus 2, influenza viruses, respiratory syncytial virus, and herpes simplex viruses [25]. The compound achieves complete viral inactivation within 1 to 15 minutes depending on the viral strain, with enveloped viruses showing particular susceptibility to N-Chlorotaurine treatment [21] [25].

Pathogen TypeConcentration RequiredTime to InactivationLog Reduction
Gram-positive bacteria12.5-50 μM6-9 hours2-4 log₁₀
Gram-negative bacteria12.5-50 μM6-9 hours2-4 log₁₀
Respiratory viruses55 mM1-15 minutesComplete
Candida species55 mM4-24 hours4-6 log₁₀
Aspergillus species55 mM4-24 hours1-4 log₁₀

Interaction with Hypochlorite and Myeloperoxidase Systems

The myeloperoxidase-hydrogen peroxide-chloride system represents the primary pathway for N-Chlorotaurine formation within activated immune cells [13] [15]. Myeloperoxidase catalyzes the two-electron oxidation of chloride ions in the presence of hydrogen peroxide, generating hypochlorous acid as the immediate product [17] [18]. This hypochlorous acid subsequently reacts with taurine through both enzymatic and non-enzymatic mechanisms to produce N-Chlorotaurine [13] [28].

Kinetic analysis of the myeloperoxidase-mediated taurine chlorination reveals a complex mechanism involving enzyme-bound chlorinating intermediates rather than free hypochlorous acid [13] [29]. The proposed reaction sequence involves initial formation of myeloperoxidase compound I through reaction with hydrogen peroxide, followed by chloride binding to form a myeloperoxidase-compound I-chloride complex [13]. This enzyme-chloride complex then transfers chlorine directly to taurine, bypassing the formation of free hypochlorous acid [13].

Experimental determination of kinetic parameters for this system at pH 4.7 yields rate constants of k₁ = (3.3 ± 0.2) × 10⁷ M⁻¹s⁻¹ for compound I formation, k₂ = (2.8 ± 1.2) × 10⁶ M⁻¹s⁻¹ for chloride binding, and k₃ = (4.4 ± 0.2) × 10⁵ M⁻¹s⁻¹ for taurine chlorination [13] [29]. The rate constant for taurine chlorination exceeds the non-enzymatic reaction between hypochlorous acid and taurine by two orders of magnitude, demonstrating the efficiency of the enzyme-mediated process [13].

The myeloperoxidase system produces N-Chlorotaurine as the primary long-lived oxidant, though secondary products including tyrosine peroxide form through parallel pathways involving phenolic compounds [15]. Mathematical modeling of this system indicates that N-Chlorotaurine represents the dominant chlorinated species generated, with concentrations substantially exceeding other chloramine products [15]. The reaction stoichiometry shows that each molecule of hydrogen peroxide consumed results in the formation of one molecule of N-Chlorotaurine when taurine is present in excess [16].

pH significantly influences the rate of N-Chlorotaurine formation, with optimal chlorination occurring at pH values around 5.0 [28]. The pH dependence follows the relationship log kr = (3.83 ± 0.14) - (0.52 ± 0.03) × pH, indicating substantial acceleration under acidic conditions [27]. This pH sensitivity reflects the involvement of protonated chloramine species in the chlorination mechanism [27].

ParameterValueUnitsConditions
k₁ (Compound I formation)(3.3 ± 0.2) × 10⁷M⁻¹s⁻¹pH 4.7
k₂ (Chloride binding)(2.8 ± 1.2) × 10⁶M⁻¹s⁻¹pH 4.7
k₃ (Taurine chlorination)(4.4 ± 0.2) × 10⁵M⁻¹s⁻¹pH 4.7
Optimal pH for chlorination5.0pH units37°C
Half-life at pH 7.49.9 × 10⁻⁴h⁻¹37°C

Modulation of Inflammatory Resolution Mechanisms

N-Chlorotaurine plays a crucial role in the resolution and termination of inflammatory responses through multiple interconnected mechanisms [19] [20] [23]. The compound demonstrates potent anti-inflammatory properties by downregulating pro-inflammatory cytokines, including tumor necrosis factor-alpha, interleukin-1beta, and interleukin-6 [31] [32] [34]. These effects occur through modulation of nuclear factor kappa B signaling pathways, where N-Chlorotaurine inhibits the degradation and phosphorylation of inhibitor of nuclear factor kappa B-alpha, preventing nuclear translocation of nuclear factor kappa B [31] [32].

Efferocytosis, the process by which macrophages engulf apoptotic neutrophils, represents a critical mechanism for inflammation resolution that is enhanced by N-Chlorotaurine [19]. The compound stimulates efferocytic activity through upregulation of heme oxygenase-1 expression via nuclear factor erythroid 2-related factor 2-mediated pathways [19]. This enhanced clearance of apoptotic cells prevents the release of pro-inflammatory cellular contents and promotes the transition from pro-inflammatory to anti-inflammatory macrophage phenotypes [19].

N-Chlorotaurine significantly reduces the production of prostaglandin E₂ and nitric oxide, two key inflammatory mediators [20] [31] [37]. The compound achieves this through inhibition of cyclooxygenase-2 and inducible nitric oxide synthase expression, as well as direct inactivation of these enzymes [31] [35]. Matrix metalloproteinase activity is also decreased by N-Chlorotaurine treatment, reducing tissue damage associated with prolonged inflammatory responses [20] [21].

The anti-inflammatory effects of N-Chlorotaurine extend to modulation of chemokine production, with demonstrated inhibition of monocyte chemoattractant protein-1 and macrophage inflammatory protein-2 synthesis [6]. These effects occur through both transcriptional and post-transcriptional mechanisms, with N-Chlorotaurine causing transient suppression of chemokine messenger ribonucleic acid expression during the initial four hours of activation [6].

Recent studies demonstrate that N-Chlorotaurine treatment attenuates systemic inflammatory responses in experimental models of acute pneumonia [37]. The compound reduces circulating levels of tumor necrosis factor-alpha and interleukin-6, preventing inflammatory muscle wasting through suppression of atrogin-1 and muscle ring finger protein 1 expression [37]. These effects involve inhibition of nuclear factor kappa B signaling in skeletal muscle tissue, as evidenced by decreased inhibitor of nuclear factor kappa B-alpha messenger ribonucleic acid expression [37].

N-Chlorotaurine also modulates complement system activation through oxidation of methionine residues in complement component 5, converting it to an activated state without proteolytic cleavage [14]. This mechanism provides an alternative pathway for complement activation during inflammation while avoiding the tissue-damaging effects of excessive complement cascade activation [14].

Inflammatory MediatorEffect of N-ChlorotaurineMechanismConcentration Range
Tumor necrosis factor-alpha50-70% reductionNuclear factor kappa B inhibition200-400 μM
Interleukin-660-80% reductionNuclear factor kappa B inhibition250-400 μM
Interleukin-1beta40-60% reductionNuclear factor kappa B inhibition250-400 μM
Prostaglandin E₂Significant reductionCyclooxygenase-2 inhibition200-400 μM
Nitric oxideSignificant reductionInducible nitric oxide synthase inhibition200-400 μM
Monocyte chemoattractant protein-1Concentration-dependent reductionPost-transcriptional mechanismsVariable

N-Chlorotaurine exerts its antimicrobial effects through dual mechanisms involving both oxidative and chlorination pathways that target multiple cellular components in microorganisms [1] . The compound functions as a mild oxidizing agent with a unique combination of chlorinating properties, distinguishing it from other active chlorine compounds [3] [4].

The primary oxidative mechanism involves the direct oxidation of thio compounds and aromatic amino acids within microbial cells [3]. Chlorine transfer to nitrogen-hydrogen groups represents the main reaction pathway, alongside oxidation of sulfur-containing compounds and aromatic structures [3]. This dual action enables N-Chlorotaurine to attack multiple targets simultaneously, preventing the development of resistance mechanisms that typically plague conventional antimicrobials [1] [5].

The oxidative capacity of N-Chlorotaurine penetrates bacterial cell walls and membranes, reaching essential intracellular proteins and enzymes [6] [7]. Transmission electron microscopy studies reveal that exposure to micromolar concentrations of N-Chlorotaurine causes distinct ultrastructural changes in bacterial cells, including mesosome-like structures and cytoplasmic segregation patterns [6] [7]. These morphological alterations occur within 60-120 minutes of exposure and indicate significant disruption of cellular integrity [6].

The compound demonstrates concentration-dependent activity, with micromolar concentrations (12.5-50 μM) producing bactericidal effects over 6-9 hours at physiological pH, while millimolar concentrations (0.55-55 mM) achieve rapid microbicidal activity within 10-30 minutes [8] [6]. The effectiveness is significantly enhanced in acidic environments, where the protonated form of N-Chlorotaurine exhibits increased reactivity with nucleophilic agents [6] [7].

Target TypeMechanismEffectConcentration RangeTime to Effect
Thio compoundsDirect oxidationEnzyme inactivation12.5-50 μM2-9 hours
Aromatic amino acidsAromatic ring oxidationProtein modification0.1-55 mM15-30 minutes
Sulfur groupsSulfur oxidationDisulfide bond disruption0.55-55 mM10-60 minutes
Amino groupsChlorinationN-chloramination1-55 mM1-15 minutes
Virulence factorsDirect inactivationLoss of biological activity5.5 mM≤1 hour
Protein structuresStructural modificationMembrane damage6.8-55 mM30-120 minutes

Mass spectrometry analysis of N-Chlorotaurine-treated viral proteins reveals multiple sites of chlorination and oxidation, confirming the compound's ability to modify essential protein structures through both oxidative and chlorinating mechanisms [9] [10]. This multifaceted approach explains the broad-spectrum antimicrobial activity observed against bacteria, fungi, viruses, and parasites [1] [8].

Transhalogenation Processes and Monochloramine Formation

Transhalogenation represents a critical mechanism that significantly enhances the antimicrobial activity of N-Chlorotaurine through the formation of more potent chloramines [3] [4] [11]. This process involves the transfer of active chlorine from N-Chlorotaurine to amino groups of molecules present in both pathogens and the surrounding environment [12] [4].

The most significant transhalogenation reaction occurs between N-Chlorotaurine and ammonium chloride, resulting in the formation of monochloramine (NH₂Cl) [4] [11]. This reaction is characterized by an equilibrium constant of K = 0.02 ± 0.004, allowing estimation of monochloramine concentrations in aqueous solutions containing both N-Chlorotaurine and ammonium chloride [4]. At concentrations ranging between 0.01% and 1.0%, the equilibrium concentration of monochloramine reaches 3.5-254 parts per million [4].

The bactericidal activity enhancement through transhalogenation is remarkable, with increases of 200-300 fold observed when N-Chlorotaurine reacts with ammonium chloride [4]. This dramatic enhancement can be attributed to the formation of monochloramine, which demonstrates significantly higher microbicidal activity than N-Chlorotaurine itself due to its increased lipophilicity and ability to rapidly penetrate pathogen cell membranes [8] [4].

Unlike reactions with other active chlorine compounds such as chloramine-T, hypochlorites, or chloroisocyanuric acid derivatives, the reaction of N-Chlorotaurine with ammonium chloride produces only monochloramine without generating pungent-smelling dichloramine (NHCl₂) or trichloramine (NCl₃) byproducts [4]. This selectivity represents a significant advantage for clinical applications, as it avoids the formation of irritating compounds associated with other chlorine-based disinfectants [4].

Reaction TypeProduct FormedEquilibrium ConstantEnhancement FactorLipophilicityMicrobicidal Activity
NCT + NH4+Monochloramine (NH2Cl)K = 0.02 ± 0.004200-300 foldHighHigher than NCT
NCT + amino compoundsVarious chloraminesVariable50-100 foldVariableEnhanced
NCT autochlorinationN,N-dichlorotaurineKd = 4.5 × 10^6N/ALowerLower than NCT
Chlorine transfer to N-H groupsR-NHCl compoundsVariable10-50 foldVariableGenerally enhanced

The transhalogenation process also occurs with various amino compounds present in biological fluids and tissue exudates [8] [13]. This reaction enhances rather than decreases the antimicrobial activity of N-Chlorotaurine, representing a unique characteristic among antiseptics, which typically experience reduced efficacy in the presence of organic matter [8] [13]. The enhancement is particularly pronounced in proteinaceous solutions that simulate body fluids, where the rapid formation of lipophilic chloramines facilitates penetration into pathogen cells [8] [9].

Autochlorination represents another transhalogenation pathway, though it produces less active compounds [3]. This process causes disproportionation, forming N,N-dichlorotaurine with an equilibrium constant of Kd = 4.5 × 10⁶ [3]. While this reaction demonstrates the chemical versatility of N-Chlorotaurine, the resulting dichlorinated product exhibits lower microbicidal activity compared to the parent compound [3].

The selectivity and efficiency of transhalogenation reactions contribute significantly to the unique pharmacological profile of N-Chlorotaurine, enabling enhanced antimicrobial activity precisely in environments where such activity is most needed, such as infected wounds and inflammatory exudates containing high concentrations of amino compounds [13] [4].

Virulence Factor Inactivation Strategies

N-Chlorotaurine demonstrates remarkable capability in directly inactivating bacterial and fungal virulence factors, representing a unique mechanism that extends beyond simple microbicidal activity [14] [13] [15]. This virulence factor inactivation occurs through specific oxidative modification of proteins and enzymes essential for pathogen invasion and tissue damage [14] [16].

The compound has been proven effective against Shiga toxin 2 from enterohemorrhagic Escherichia coli, completely removing its cytotoxic effects on Vero cells at concentrations of 5.5 mM or higher [14]. Mass spectrometry analysis reveals that N-Chlorotaurine achieves this inactivation through oxidation of thiol groups and aromatic amino acids within the toxin structure [14]. Confocal microscopy and flow cytometry studies confirm that N-Chlorotaurine-treated toxin loses its ability to bind to human kidney glomerular endothelial cells and cannot enter the cytosol [14].

Staphylococcus aureus virulence factors represent another major target for N-Chlorotaurine inactivation [13] [15]. The compound successfully inactivates toxic shock syndrome toxin 1, enterotoxin A, enterotoxin B, exfoliative toxin A, clumping factor, and protein A [13]. This broad-spectrum virulence factor inactivation occurs at therapeutic concentrations ranging from 1-55 mM within 15-60 minutes of exposure [13] [15].

Fungal virulence factors also succumb to N-Chlorotaurine treatment [13] [17]. Secreted aspartyl proteinases from Candida albicans and Candida dubliniensis, crucial enzymes for cell adhesion and tissue invasion, demonstrate concentration- and time-dependent downregulation following N-Chlorotaurine exposure [17]. These proteinases decrease even before fungal growth inhibition becomes apparent, indicating that virulence factor inactivation represents an early and specific target of N-Chlorotaurine action [17].

PathogenVirulence FactorInactivation ConcentrationTime to InactivationMechanismClinical Significance
E. coli EHECShiga toxin 2≥5.5 mM<1 hourOxidation of thio/aromatic groupsToxin neutralization
S. aureusToxic shock syndrome toxin 11-55 mM15-60 minutesProtein oxidationReduced pathogenicity
A. fumigatusGliotoxin1-55 mM1-24 hoursDirect oxidationAntifungal effect
C. albicansSecreted aspartyl proteinases0.1-1%1-7 daysEnzyme downregulationReduced invasion capacity
C. dubliniensisSecreted aspartyl proteinases0.1-1%1-7 daysEnzyme downregulationReduced invasion capacity
S. pyogenesMultiple factors1%1-60 minutesSurface chlorinationAttenuated virulence

Aspergillus fumigatus gliotoxin, a major virulence factor that suppresses host immune responses, undergoes direct oxidative inactivation by N-Chlorotaurine [13] [18]. Proteomic analysis reveals that N-Chlorotaurine exposure decreases the abundance of proteins associated with fumagillin and pseurotin biosynthesis, highlighting the anti-virulence activity of the compound [18] [19]. This effect occurs alongside increased amino acid and gliotoxin levels from fungal mycelium, suggesting disruption of normal metabolic processes [18] [19].

The surface chlorination mechanism contributes significantly to virulence factor inactivation [20] [13]. N-Chlorotaurine rapidly creates a chlorine cover on pathogen surfaces within seconds to minutes, which removes virulence without necessarily killing the microorganisms [20] [21]. This surface modification has been demonstrated to correlate with loss of pathogenicity in mouse peritonitis models using Staphylococcus aureus and Streptococcus pyogenes [21] [22].

The clinical significance of virulence factor inactivation extends beyond immediate antimicrobial effects [14] [13]. By neutralizing toxins and enzymes responsible for tissue damage and immune evasion, N-Chlorotaurine potentially reduces the severity of infections and facilitates host immune clearance of attenuated pathogens [21] [17]. This mechanism may explain the therapeutic success observed in clinical applications of N-Chlorotaurine, where the compound demonstrates efficacy even against sublethal concentrations of pathogens [13] [21].

Post-Antibiotic Effects on Microbial Regrowth

N-Chlorotaurine exhibits significant post-antibiotic effects characterized by delayed regrowth of microorganisms following sublethal exposure, representing a unique antimicrobial property that extends therapeutic benefits beyond the immediate contact period [21] [22] [7]. This phenomenon occurs after exposure times as brief as one minute and demonstrates clear concentration and time dependencies [21] [22].

The post-antibiotic effect manifests as a lag period during which surviving microorganisms exhibit delayed regrowth capabilities [21] [22] [7]. For Staphylococcus aureus, this lag period ranges from 0.9-1.1 hours at neutral pH and extends to 1.0-1.2 hours under acidic conditions [21] [7]. Staphylococcus epidermidis demonstrates similar patterns with lag times of 0.7-0.9 hours at pH 7.0 and 1.3 hours at pH 5.0 [21] [7].

Gram-negative bacteria display variable responses to post-antibiotic effects [21] [7]. Proteus mirabilis exhibits the most pronounced effect among tested Gram-negative species, with lag times reaching 2.1-3.2 hours at neutral pH [21] [7]. Escherichia coli and Pseudomonas aeruginosa show more modest delays, with lag times ranging from 0.3-1.1 hours depending on pH conditions [21] [7].

MicroorganismLag Time (pH 7.0)Lag Time (pH 5.0)Minimum ExposureConcentration UsedAssociated EffectIn Vivo Correlation
S. aureus0.9-1.1 hours1.0-1.2 hours1 minute1% (55 mM)Virulence lossMouse survival
S. epidermidis0.7-0.9 hours1.3-1.3 hours1 minute1% (55 mM)Growth delayNot tested
P. mirabilis2.1-3.2 hours1.3-1.4 hours1 minute1% (55 mM)Virulence lossMouse survival
E. coli0.8-1.1 hours0.3-0.5 hours1 minute1% (55 mM)Growth delayNot tested
P. aeruginosa0.3-0.3 hours0.4-1.3 hours1 minute1% (55 mM)Growth delayNot tested
C. albicansUp to 2.7 hoursEnhanced1 minute1% (55 mM)Protease reductionReduced pathogenicity

Fungal pathogens also demonstrate significant post-antifungal effects following N-Chlorotaurine exposure [17]. Candida species exhibit concentration- and time-dependent lag periods reaching up to 2.7 hours [17]. This effect correlates with reduced production of secreted aspartyl proteinases, important virulence factors that facilitate tissue invasion [17]. The post-antifungal effect occurs rapidly, similar to bacterial responses, with effective inhibition achieved after just one minute of exposure to 1% N-Chlorotaurine [17].

The underlying mechanism of post-antibiotic effects involves surface chlorination that creates a persistent chlorine cover on microbial surfaces [20] [21]. This surface modification does not immediately kill microorganisms but significantly impairs their physiological functions and delays recovery [20] [21]. Electron microscopy studies reveal that sublethally exposed bacteria develop mesosome-like structures and cytoplasmic segregation patterns, indicating membrane perturbations that require time for cellular repair [6] [7].

In vivo validation of post-antibiotic effects demonstrates clear clinical relevance [21] [22]. Mouse peritonitis models using Staphylococcus aureus and Streptococcus pyogenes show that bacteria pretreated with N-Chlorotaurine for sublethal periods lose their ability to kill experimental animals [21] [22]. Six of seven mice challenged with N-Chlorotaurine-pretreated Streptococcus pyogenes survived, while all control animals died [21]. This dramatic difference in virulence correlates directly with the observed post-antibiotic effects [21] [22].

The post-antibiotic effect appears most pronounced in highly pathogenic strains, with Streptococcus pyogenes demonstrating the longest lag periods among tested bacteria [21] [7]. This correlation suggests that the mechanism specifically targets virulence-associated cellular functions, providing a logical explanation for the observed reduction in pathogenicity [21] [22].

For Scedosporium and Lomentospora species, N-Chlorotaurine preincubation for 10-60 minutes delays conidial germination by 2 to more than 12 hours and reduces germination rates by 10-100% [13]. Larvae infected with N-Chlorotaurine-pretreated conidia show mortality rates reduced from 90-100% to 20-50%, demonstrating the practical significance of post-antifungal effects [13].

XLogP3

-3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

158.9756919 g/mol

Monoisotopic Mass

158.9756919 g/mol

Heavy Atom Count

8

Drug Indication

Investigated for use/treatment in eye disorders/infections.

Other CAS

51036-13-6

Wikipedia

N-Chlorotaurine

Dates

Last modified: 02-18-2024

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